molecular formula C9H17N3 B1469792 (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1423033-71-9

(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1469792
CAS No.: 1423033-71-9
M. Wt: 167.25 g/mol
InChI Key: XYTONGZCTYIPTQ-UHFFFAOYSA-N
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Description

Pyrazole derivatives are a class of compounds that have been studied extensively due to their wide range of biological activities. They are present in a number of well-established drugs with diverse therapeutic activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives typically consists of a five-membered ring with two nitrogen atoms. The exact structure can vary depending on the specific derivative .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including reactions with boronic acids or esters, provided halogens are present in the C4 position .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary depending on the specific derivative. For example, the molecular weight of “(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine” is 125.17 g/mol .

Scientific Research Applications

Ambient-Temperature Synthesis

A study reported the ambient-temperature synthesis of a novel compound similar to (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine by a condensation reaction. This synthesis could be relevant for the development of similar compounds in various scientific applications (Becerra, Cobo, & Castillo, 2021).

Application in Cobalt(II) Complexes

Research involving the formation of Cobalt(II) complexes with compounds structurally related to this compound was conducted. These complexes showed potential as catalysts in various chemical processes, including polymerization (Choi et al., 2015).

Antimicrobial and Anticancer Agents

A series of compounds, including derivatives of pyrazole moieties similar to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds showed potential as effective agents against various microbial strains and cancer cells (Hafez, El-Gazzar, & Al-Hussain, 2016).

Potential Antipsychotic Agents

A study synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which may share structural similarities with this compound. These compounds demonstrated potential antipsychotic effects without interacting with dopamine receptors, indicating their potential application in psychiatric medicine (Wise et al., 1987).

Synthesis of Schiff Bases

Research into the synthesis of various Schiff bases, which could include derivatives of this compound, has shown potential in the development of new compounds with antibacterial activity (Al-Smaisim, 2012).

Crystal Structure Studies

The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a compound related to this compound, was studied for its ability to interact with other molecules, providing insights into the crystal structures of such interactions (Reviriego et al., 2006).

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary depending on the specific derivative. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

Research into pyrazole derivatives is ongoing, with many studies focusing on the synthesis of new derivatives and the exploration of their biological activities . Future research directions may also include the development of more efficient synthesis methods and the investigation of new potential therapeutic applications .

Properties

IUPAC Name

(3,5-diethyl-1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-8-7(6-10)9(5-2)12(3)11-8/h4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTONGZCTYIPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-71-9
Record name (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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